N-(2-ethyl-6-methylphenyl)-4-(pentanoylamino)benzamide
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Overview
Description
N-(2-ethyl-6-methylphenyl)-4-(pentanoylamino)benzamide is a chemical compound with the molecular formula C20H25NO2. This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. It is characterized by its unique structure, which includes an amide group and a substituted benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethyl-6-methylphenyl)-4-(pentanoylamino)benzamide typically involves the reaction of 2-ethyl-6-methylaniline with 4-aminobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity. Techniques such as recrystallization and chromatography may be employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethyl-6-methylphenyl)-4-(pentanoylamino)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
N-(2-ethyl-6-methylphenyl)-4-(pentanoylamino)benzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-ethyl-6-methylphenyl)-4-(pentanoylamino)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Comparison
N-(2-ethyl-6-methylphenyl)-4-(pentanoylamino)benzamide is unique due to its specific substitution pattern and functional groups. Compared to similar compounds like N-(2-ethyl-6-methylphenyl)acetamide, it has a longer alkyl chain and an additional amide group, which can influence its reactivity and biological activity.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C21H26N2O2 |
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Molecular Weight |
338.4 g/mol |
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-4-(pentanoylamino)benzamide |
InChI |
InChI=1S/C21H26N2O2/c1-4-6-10-19(24)22-18-13-11-17(12-14-18)21(25)23-20-15(3)8-7-9-16(20)5-2/h7-9,11-14H,4-6,10H2,1-3H3,(H,22,24)(H,23,25) |
InChI Key |
PRJAOJXLERRYQR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)NC1=CC=C(C=C1)C(=O)NC2=C(C=CC=C2CC)C |
Origin of Product |
United States |
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